molecular formula C13H25N3O3 B1519543 tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate CAS No. 1221726-00-6

tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate

Cat. No.: B1519543
CAS No.: 1221726-00-6
M. Wt: 271.36 g/mol
InChI Key: KTNTYENZSNMEJC-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate (CAS: 1221726-00-6) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group linked to an ethylamine chain, which is further substituted with a piperidin-3-ylformamide moiety. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and bioactive molecules, particularly in the development of protease inhibitors and receptor-targeted agents. Its Boc group serves to protect the amine functionality during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

IUPAC Name

tert-butyl N-[2-(piperidine-3-carbonylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-7-15-11(17)10-5-4-6-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNTYENZSNMEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, features a tert-butyl group attached to a carbamate moiety linked to a piperidine derivative. The molecular formula is C12H24N2O2C_{12}H_{24}N_{2}O_{2}, with a molecular weight of approximately 228.33 g/mol.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

  • Antimicrobial Activity : Studies have demonstrated its potential in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Cognitive Enhancement : There is emerging evidence that it may act as a nootropic, enhancing cognitive functions in animal models.

The mechanism of action is still under investigation, but it is believed to involve the modulation of neurotransmitter systems, particularly those related to dopamine and glutamate pathways. This modulation can influence various cognitive and behavioral outcomes.

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be accomplished through various chemical reactions, including:

  • N-Alkylation : Using piperidine derivatives to form the desired carbamate.
  • Carbamate Formation : Reacting tert-butyl chloroformate with the amine derivative.

The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly affect biological activity. For instance, variations in substituents on the piperidine nitrogen have been shown to enhance binding affinity to specific receptors.

Comparative Biological Activity Table

Compound NameCAS NumberBiological ActivityReference
This compound1217656-59-1Antimicrobial, Neuroprotective
Tert-butyl (piperidin-4-ylmethyl)carbamate135632-53-0Moderate Antimicrobial
(S)-tert-butyl (piperidin-3-methyl)carbamate1016167-99-9Cognitive Enhancer

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate has shown promise in various medicinal chemistry applications:

  • Analgesic Properties : Compounds similar to this carbamate have been noted for their potential in pain relief applications, suggesting that it may serve as a precursor for developing analgesics.
  • Protein Kinase Inhibition : Research indicates that compounds with structural similarities can inhibit protein kinases involved in cancer pathways, such as c-Kit and PDGFR kinases, which are crucial in cell signaling and growth regulation .

The biological activity of this compound is significant:

  • Enzyme Inhibition : Studies have demonstrated that derivatives can inhibit enzymes related to cancer progression, particularly those involved in mutant forms of the epidermal growth factor receptor (EGFR).
  • Antimicrobial Efficacy : The compound has been evaluated for its antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, showing moderate activity with minimum inhibitory concentrations (MICs) around 250 μg/mL .

Pharmaceutical Development

The compound serves as an intermediate in synthesizing more complex molecules, particularly in the pharmaceutical industry:

  • Antibiotic Synthesis : It is utilized in creating antibiotics due to its ability to interact with bacterial enzymes, potentially leading to cell death .
  • Nootropic Potential : There is ongoing research into its effects on cognitive enhancement, suggesting applications in treating cognitive disorders .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Potential : A study demonstrated that pyrazole derivatives could inhibit tumor growth by targeting EGFR mutants, indicating possible therapeutic avenues for cancer treatment.
  • Antimicrobial Efficacy : Investigations into related compounds confirmed their effectiveness against clinical isolates, establishing a foundation for further drug development aimed at bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Substituted Carbamates

tert-butyl (piperidin-3-ylmethyl)carbamate (142) and tert-butyl (piperidin-4-ylmethyl)carbamate (143)

These isomers differ in the position of the methyl-carbamate substituent on the piperidine ring (3- vs. 4-position). Synthesized via N-alkylation of piperidine precursors, compound 142 achieved an 87% yield, while 143 yielded 40%, indicating steric or electronic challenges in the 4-position substitution . The tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate features a longer ethyl spacer and an additional formamide group, which may enhance hydrogen-bonding interactions in target binding compared to the simpler methyl-linked analogs .

tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate

Such modifications can improve aqueous solubility, a critical factor in pharmacokinetics, but may reduce membrane permeability compared to the non-hydroxylated target compound .

tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate

This contrasts with the target compound’s unsubstituted piperidine ring, which offers greater rotational freedom for formamide-group orientation .

Benzimidazolone-Linked Carbamates

tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate replaces the piperidinylformamide with a benzimidazolone group. This structural change confers aromaticity and planar rigidity, which are advantageous for π-π stacking interactions in enzyme active sites. Synthesized in 77% yield via nitro-group reduction and cyclization, this compound demonstrates the versatility of tert-butyl carbamates in diversifying heterocyclic pharmacophores .

Functionalized Spacer Chains

tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate

This analog incorporates a propargyl thioether group, enabling click chemistry applications. The sulfur atom and alkyne functionality contrast with the target compound’s formamide, offering distinct reactivity for bioconjugation or metal-catalyzed cross-coupling .

(E)-tert-butyl (2-((3,5-di-tert-butyl-2-hydroxybenzylidene)amino)ethyl)carbamate

A Schiff base derivative with a phenolic hydroxyl group, this compound exhibits intermolecular hydrogen bonding and crystallographic stability.

Structural and Functional Data

Compound Key Substituent Synthesis Yield Notable Properties Reference
Target Compound Piperidin-3-ylformamide N/A* Boc-protected, hydrogen-bond donor
tert-butyl (piperidin-3-ylmethyl)carbamate Piperidin-3-ylmethyl 87% High yield, simple structure
tert-butyl (piperidin-4-ylmethyl)carbamate Piperidin-4-ylmethyl 40% Lower yield, steric challenges
tert-butyl N-[2-(benzimidazolone)ethyl]carbamate Benzimidazolone 77% Aromatic, rigid
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate 4-Hydroxypiperidine N/A Polar, improved solubility

*Discontinued commercial status precludes yield data .

Preparation Methods

Preparation Methods

Starting Materials and Key Reagents

Stepwise Preparation

Formation of Mixed Acid Anhydride
  • N-BOC-D-Serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine.
  • The reaction is performed under anhydrous and cold conditions, preferably at -20 to 40 °C (optimal range -10 to 5 °C) to maintain stereochemical integrity.
  • The molar ratios used are typically:
    • N-BOC-D-Serine : i-BuOCOCl = 1 : 1.1–1.5
    • N-BOC-D-Serine : NMM = 1 : 1.1–1.5
  • This step yields a mixed acid anhydride intermediate.
Condensation with Benzylamine
  • The mixed acid anhydride is then reacted with benzylamine in anhydrous ethyl acetate.
  • The molar ratio of N-BOC-D-Serine to benzylamine is maintained at 1 : 1.1–1.5.
  • Reaction time is typically 3–5 hours.
  • The condensation produces the Boc-protected formamido intermediate, tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate or its analogues.
  • The reaction is monitored by NMR and MS to confirm structure and purity.
Alkylation via Phase Transfer Catalysis (PTC)
  • The Boc-protected intermediate undergoes alkylation using methyl sulfate as the alkylating agent.
  • The reaction is catalyzed by tetrabutylammonium bromide and carried out in ethyl acetate.
  • Molar ratios for this step:
    • Intermediate : tetrabutylammonium bromide = 1 : 0.025–0.2
    • Intermediate : potassium hydroxide = 1 : 1.5–5.0
    • Intermediate : methyl sulfate = 1 : 1.5–5.0
  • This step introduces further functionalization necessary for downstream synthesis of lacosamide.

Reaction Conditions Summary Table

Step Reagents/Conditions Molar Ratios (approx.) Temperature (°C) Time (hours) Solvent
Mixed Acid Anhydride Formation N-BOC-D-Serine, i-BuOCOCl, NMM 1 : 1.1–1.5 (both reagents) -20 to 40 (opt. -10 to 5) 3–5 Anhydrous ethyl acetate
Condensation with Benzylamine Benzylamine 1 : 1.1–1.5 Same as above 3–5 Anhydrous ethyl acetate
Alkylation (PTC) Methyl sulfate, tetrabutylammonium bromide, KOH Intermediate : catalyst 1:0.025–0.2; others 1:1.5–5.0 Ambient Variable Ethyl acetate

Research Findings and Analytical Data

  • NMR Analysis: The final compound shows characteristic proton signals consistent with the Boc group (singlet at ~1.38 ppm for 9H), methylene groups, and aromatic protons from the benzyl moiety.
  • Mass Spectrometry: The molecular ion peak [M+H]+ at m/z 295.2 confirms the expected molecular weight.
  • Yield: Literature reports yields around 77% for key intermediates, with improvements in purity and stereochemical control achieved by optimizing reaction conditions and reagent ratios.
  • Environmental and Industrial Considerations: The use of ethyl acetate as a solvent and phase transfer catalysis reduces environmental impact compared to earlier methods using more toxic solvents and expensive reagents like methyl iodide and silver oxide. The process avoids Pd-catalyzed deprotection, lowering costs and improving scalability.

Comparative Notes on Preparation Routes

Aspect Traditional Methods Current Improved Method
Protecting Group Cbz (benzyloxycarbonyl) Boc (tert-butyl carbamate)
Alkylation Agent Methyl iodide with silver oxide Methyl sulfate with phase transfer catalyst
Deprotection Catalyst Pd-Catalyst Avoided, reducing cost and complexity
Solvent Methylene dichloride (toxic, high loss) Ethyl acetate (greener, better recovery)
Yield Variable, often lower due to side reactions Improved yields (~77%) with fewer impurities
Environmental Impact Higher due to toxic solvents and by-products Lower, more environmentally friendly route

Q & A

Basic Research Questions

What are the common synthetic routes for tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate in academic research?

The synthesis typically involves coupling a piperidin-3-ylformamide intermediate with a tert-butyl carbamate-protected ethylamine derivative. A key step is the use of tert-butyl chloroformate to introduce the carbamate group under basic conditions (e.g., triethylamine) in inert solvents like dichloromethane or ethyl acetate . For example, tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate was synthesized via nucleophilic substitution between 4-chloro-1-fluoro-2-nitrobenzene and tert-butyl N-(2-aminoethyl)carbamate, achieving a 90% yield under mild conditions . Deprotection of the tert-butyl group can be achieved using HCl in ethyl acetate, as demonstrated in a patent procedure .

How is the structural characterization of this compound performed using crystallographic techniques?

X-ray crystallography is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . For carbamate derivatives, hydrogen-bonding patterns and torsional angles between the piperidine and carbamate moieties are critical for confirming conformation. In studies of similar tert-butyl carbamates, crystal structures revealed intermolecular N–H···O interactions stabilizing the lattice, with bond lengths and angles consistent with computational predictions .

What are the primary applications of this compound in pharmacological research?

This carbamate serves as a precursor in drug discovery, particularly for targeting enzymes and receptors. For example, piperidine-containing carbamates are explored as inhibitors of 8-oxoguanine DNA glycosylase (OGG1) due to their ability to modulate DNA repair pathways . The tert-butyl group enhances solubility and metabolic stability, making the compound suitable for in vitro assays. It is also used to study enzyme kinetics, such as acetylcholinesterase inhibition, where the carbamate group mimics the transition state of acetylcholine hydrolysis .

Advanced Research Questions

What challenges arise in optimizing reaction yields during synthesis, and how can they be addressed?

Key challenges include side reactions during carbamate formation (e.g., over-alkylation) and poor regioselectivity in piperidine functionalization. To mitigate these:

  • Temperature control : Reactions are conducted at 0–5°C to suppress competing pathways, as seen in the synthesis of tert-butyl N-(4-piperidin-1-ylphenyl)carbamate .
  • Protecting group strategy : Sequential protection of amines (e.g., using Boc groups) prevents undesired nucleophilic attacks .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane resolves closely eluting byproducts .

Yield discrepancies between batches (e.g., 70–90%) are often traced to moisture sensitivity of intermediates, necessitating anhydrous conditions .

How do researchers resolve contradictions in crystallographic data from different refinement software?

Discrepancies in bond lengths or thermal parameters may arise from differences in refinement algorithms. For instance, SHELXL employs full-matrix least-squares refinement, which is highly accurate but computationally intensive, whereas other programs might use approximations for speed . To resolve conflicts:

  • Cross-validation : Refine the same dataset with multiple software (e.g., Olex2 vs. SHELXL) and compare residual factors (R-values).
  • Twinned data analysis : SHELXD’s twin refinement option is critical for handling pseudo-merohedral twinning, a common issue in carbamate crystals .
  • Hydrogen bonding networks : Validate geometric parameters against databases like Cambridge Structural Database (CSD) to identify outliers .

What methodologies are employed to study the compound’s interaction with biological targets using computational models?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Glide predict binding modes to enzymes (e.g., OGG1). Docking studies of tert-butyl N-(4-piperidin-1-ylphenyl)carbamate revealed hydrophobic interactions with the enzyme’s active site .
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .
  • QM/MM calculations : Hybrid quantum-mechanical/molecular-mechanical models elucidate electronic interactions, such as charge transfer between the carbamate carbonyl and catalytic residues .

How do comparative studies with structurally similar carbamates inform SAR for this compound?

Structure-activity relationship (SAR) studies focus on:

  • Piperidine substitution : Replacing the piperidine ring with pyrrolidine (as in ) reduces steric bulk, altering binding affinity to G-protein-coupled receptors .
  • Carbamate vs. urea : Comparative assays show carbamates exhibit higher metabolic stability than urea analogs, as the tert-butyl group resists esterase cleavage .
  • Electron-withdrawing groups : Introducing chloro or nitro substituents (e.g., ) enhances π-stacking with aromatic residues in enzyme active sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate
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tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate

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